5-AMINO-4-(1,3-BENZOTHIAZOL-2-YL)-1-[2-(DIETHYLAMINO)ETHYL]-2,3-DIHYDRO-1H-PYRROL-3-ONE
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Overview
Description
5-Amino-4-(1,3-benzothiazol-2-yl)-1-[2-(diethylamino)ethyl]-2,3-dihydro-1H-pyrrol-3-one: is a complex organic compound that features a benzothiazole ring fused with a pyrrolone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-[2-(diethylamino)ethyl]-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Pyrrolone Formation: The benzothiazole derivative is then reacted with an appropriate β-keto ester or β-diketone to form the pyrrolone ring.
Amination and Alkylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the benzothiazole ring or the pyrrolone structure, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group or the diethylaminoethyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, receptor modulators, and fluorescent probes. The benzothiazole ring is known for its bioactivity, making this compound a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. The presence of the diethylaminoethyl side chain can enhance the compound’s pharmacokinetic properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its unique electronic properties make it suitable for applications in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 5-amino-4-(1,3-benzothiazol-2-yl)-1-[2-(diethylamino)ethyl]-2,3-dihydro-1H-pyrrol-3-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzothiazole ring can intercalate with DNA, potentially leading to anti-cancer effects. The diethylaminoethyl side chain can enhance cell membrane permeability, improving the compound’s bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-4-(1,3-benzothiazol-2-yl)-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-pyrrol-3-one
- 5-Amino-4-(1,3-benzothiazol-2-yl)-1-[2-(morpholino)ethyl]-2,3-dihydro-1H-pyrrol-3-one
- 5-Amino-4-(1,3-benzothiazol-2-yl)-1-[2-(piperidino)ethyl]-2,3-dihydro-1H-pyrrol-3-one
Uniqueness
The uniqueness of 5-amino-4-(1,3-benzothiazol-2-yl)-1-[2-(diethylamino)ethyl]-2,3-dihydro-1H-pyrrol-3-one lies in its specific combination of functional groups. The diethylaminoethyl side chain provides distinct pharmacokinetic properties, while the benzothiazole ring offers bioactivity. This combination makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-1-[2-(diethylamino)ethyl]-5-imino-2H-pyrrol-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-3-20(4-2)9-10-21-11-13(22)15(16(21)18)17-19-12-7-5-6-8-14(12)23-17/h5-8,18,22H,3-4,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBQTDCIYBZRDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1CC(=C(C1=N)C2=NC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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